molecular formula C10H8ClNO B13701963 5-(4-Chlorophenyl)-2-methyloxazole

5-(4-Chlorophenyl)-2-methyloxazole

Cat. No.: B13701963
M. Wt: 193.63 g/mol
InChI Key: QJVUONAHPKXEOY-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives .

Scientific Research Applications

5-(4-Chlorophenyl)-2-methyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methyloxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-2-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxazole ring system is a versatile scaffold that can be modified to enhance its activity and selectivity in various applications.

Biological Activity

5-(4-Chlorophenyl)-2-methyloxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action. The findings are supported by various studies and data tables that highlight the compound's efficacy across different biological models.

Chemical Structure and Properties

This compound features a chlorophenyl substituent which contributes to its biological activity. The presence of the methyloxazole moiety enhances its interaction with biological targets, making it a subject of interest in drug development.

Molecular Formula

  • Molecular Formula : C10H8ClN2O
  • Molecular Weight : 208.63 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50
Salmonella typhimurium10

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies reveal that this compound acts as an antimitotic agent, disrupting microtubule formation and inhibiting cell proliferation.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of various derivatives, this compound demonstrated notable efficacy against human cancer cell lines, including:

  • IC50 Values :
    • A549 (Lung Cancer) : 0.8 µM
    • MCF-7 (Breast Cancer) : 1.2 µM
    • HeLa (Cervical Cancer) : 1.5 µM

These values indicate that the compound is significantly more potent than many existing chemotherapeutics.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Microtubule Disruption : Similar to combretastatin A-4, this compound interferes with microtubule dynamics, leading to cell cycle arrest.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways.
  • Low Toxicity in Normal Cells : Preliminary studies show that the compound has an IC50 greater than 10 µM in normal peripheral blood lymphocytes, indicating low toxicity and a favorable therapeutic index.

Comparative Analysis with Other Compounds

Table 2 compares the antiproliferative activities of this compound with other known compounds:

Compound IC50 (µM) Mechanism
Combretastatin A-40.35Microtubule destabilization
Vincristine1.0Microtubule inhibition
Paclitaxel0.5Microtubule stabilization
This compound 0.8 Microtubule disruption

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H8ClNO/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3

InChI Key

QJVUONAHPKXEOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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